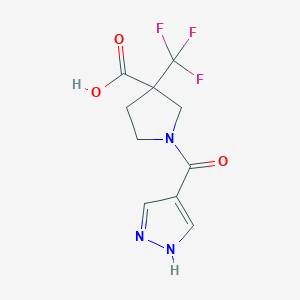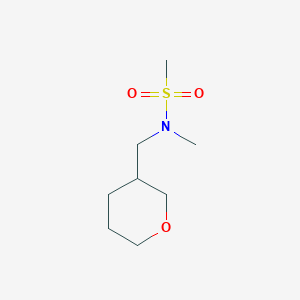
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as TPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Furthermore, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its ease of synthesis. 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be synthesized under mild conditions and in high yields. Another advantage is its versatility. 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various compounds and materials. However, one limitation of using 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its use as a chiral auxiliary for the asymmetric synthesis of various compounds. Furthermore, the development of novel materials and polymers based on 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is an area of active research. Finally, the elucidation of the mechanism of action of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is an important area of future research, which may lead to the development of more potent and selective inhibitors of COX-2 and AChE.
Méthodes De Synthèse
The synthesis of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of 1H-pyrazole-4-carboxylic acid with 3-(trifluoromethyl)pyrrolidine-2,4-dione in the presence of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds under mild conditions and yields 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid as a white solid.
Applications De Recherche Scientifique
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propriétés
IUPAC Name |
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)9(8(18)19)1-2-16(5-9)7(17)6-3-14-15-4-6/h3-4H,1-2,5H2,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMGUOSRKPYJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)


![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)

![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)